Dipropyl chloromethylphosphonate

CAS No.: 6884-42-0

Cat. No.: VC2494667

Molecular Formula: C7H16ClO3P

Molecular Weight: 214.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6884-42-0 |

|---|---|

| Molecular Formula | C7H16ClO3P |

| Molecular Weight | 214.63 g/mol |

| IUPAC Name | 1-[chloromethyl(propoxy)phosphoryl]oxypropane |

| Standard InChI | InChI=1S/C7H16ClO3P/c1-3-5-10-12(9,7-8)11-6-4-2/h3-7H2,1-2H3 |

| Standard InChI Key | YKMUHKQSUBZERU-UHFFFAOYSA-N |

| SMILES | CCCOP(=O)(CCl)OCCC |

| Canonical SMILES | CCCOP(=O)(CCl)OCCC |

Introduction

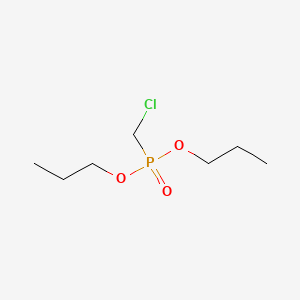

Chemical Identity and Structure

Dipropyl chloromethylphosphonate belongs to the family of organophosphorus compounds characterized by a phosphonate center with a chloromethyl group and two propyl ester moieties. Its chemical structure features a central phosphorus atom bonded to three oxygen atoms and one carbon atom (chloromethyl group).

Molecular Properties

The molecular formula of dipropyl chloromethylphosphonate is C7H16ClO3P, which corresponds to the structural arrangement of a chloromethyl group attached to a phosphorus atom that also bears two propyl ester groups. This gives the compound a molecular weight that would be comparable to that of its isomeric counterpart, diisopropyl (chloromethyl)phosphonate, which has a molecular weight of 214.626 .

Structural Characteristics

The compound features a tetrahedral phosphorus center with the following key structural elements:

-

A phosphoryl group (P=O)

-

Two propyl ester groups (P-O-CH2CH2CH3)

-

A chloromethyl group (P-CH2Cl)

This structure allows for specific reactivity patterns that make it valuable in various chemical transformations.

Physical Properties

Although direct data on dipropyl chloromethylphosphonate is limited, its properties can be reasonably estimated based on structurally similar compounds such as diethyl (chloromethyl)phosphonate and diisopropyl (chloromethyl)phosphonate.

Appearance and Basic Properties

Based on related compounds, dipropyl chloromethylphosphonate is likely a clear colorless to light yellow liquid at ambient temperature . The physical state is consistent with other alkyl chloromethylphosphonates of similar molecular weight.

Estimated Physical Constants

The following table presents estimated physical properties for dipropyl chloromethylphosphonate based on comparable compounds:

It should be noted that these properties are estimates and may vary from experimental values.

Synthesis Methods

Several synthetic approaches can be employed to prepare dipropyl chloromethylphosphonate, based on established methods for related compounds.

Propanolysis of Chloromethylphosphonic Dichloride

The most direct and general procedure would likely involve the propanolysis of (chloromethyl)phosphonic dichloride . This reaction would proceed according to the following scheme:

ClCH2P(O)Cl2 + 2 CH3CH2CH2OH → ClCH2P(O)(OCH2CH2CH3)2 + 2 HCl

This approach is analogous to the ethanolysis method used for preparing diethyl (chloromethyl)phosphonate, which is described as "the most general and useful procedure" for synthesizing similar compounds .

Halomethylation of Dipropyl Phosphite

Another potential synthetic route would involve the reaction of dipropyl phosphite with a halomethylating agent:

(CH3CH2CH2O)2P(O)H + CH2Cl2 + Base → (CH3CH2CH2O)2P(O)CH2Cl

This approach would be similar to the synthesis of diethyl (chloromethyl)phosphonate described in the literature, where chloroiodomethane is used with an appropriate base .

Chemical Reactivity and Applications

Dipropyl chloromethylphosphonate would likely exhibit reactivity patterns similar to those of its diethyl and diisopropyl analogs, making it valuable in various synthetic applications.

Nucleophilic Substitution Reactions

The chloromethyl group in dipropyl chloromethylphosphonate serves as an electrophilic center that can undergo nucleophilic substitution reactions. This reactivity enables its use in alkylation reactions and other transformations .

Synthetic Applications

Based on the known applications of related compounds, dipropyl chloromethylphosphonate could potentially be used in:

-

Subsequent alkylation after nucleophilic substitution reactions

-

One-pot alkylation-boration processes

-

Synthesis of cyclopentane and pyrrolidine derivatives

-

Phosphorylation reactions leading to phosphorus-containing cyclopropanes

-

Modified Wadsworth-Emmons reactions

Pharmaceutical Applications

In the pharmaceutical field, chloromethylphosphonate derivatives are valuable intermediates in the synthesis of phosphonate prodrugs. Dipropyl chloromethylphosphonate could potentially serve in similar applications, contributing to the development of modified nucleosides or other bioactive compounds .

As described in the literature, related compounds have been used in the synthesis of phosphonate prodrugs through various coupling reactions . Dipropyl chloromethylphosphonate could similarly be employed in these applications, potentially offering advantages in terms of lipophilicity or other pharmacokinetic properties due to its propyl groups.

Comparison with Related Compounds

Structural Analogs

The following table compares dipropyl chloromethylphosphonate with its structural analogs:

Reactivity Differences

While the fundamental reactivity of these compounds is similar due to the presence of the chloromethyl group, differences in steric hindrance and electronic effects would influence their relative reactivity. The propyl groups in dipropyl chloromethylphosphonate would provide:

-

Increased lipophilicity compared to the diethyl analog

-

Less steric hindrance compared to the diisopropyl analog

-

Potentially different pharmacokinetic properties when used in prodrug applications

Future Research Directions

Several avenues for future research involving dipropyl chloromethylphosphonate could be valuable:

-

Comprehensive physical property determination through direct experimental measurement

-

Exploration of its efficacy in prodrug development compared to other alkyl chloromethylphosphonates

-

Investigation of selective synthetic transformations using this compound as a building block

-

Assessment of its potential in green chemistry applications through alternative synthesis methods

-

Examination of its utility in materials science applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume